3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS No.:
Cat. No.: VC20141994
Molecular Formula: C11H13N5O2
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N5O2 |
|---|---|
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 3-piperazin-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H13N5O2/c17-11(18)7-1-2-9-14-15-10(16(9)6-7)8-5-12-3-4-13-8/h1-2,6,8,12-13H,3-5H2,(H,17,18) |
| Standard InChI Key | YYWNZRLTZFCDHH-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(CN1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a triazolo[4,3-a]pyridine scaffold, a bicyclic system comprising a pyridine ring fused to a triazole moiety. The triazole ring (positions 1, 2, 4) contributes to electron-rich regions, enhancing interactions with biological targets . At position 3, a piperazine group introduces conformational flexibility and basicity, while the carboxylic acid at position 6 provides polarity and hydrogen-bonding capacity .
Molecular Specifications
-
Molecular Formula: C₁₁H₁₃N₅O₂
-
Molecular Weight: 247.25 g/mol
-
IUPAC Name: 3-piperazin-2-yl-[1,2,]triazolo[4,3-a]pyridine-6-carboxylic acid
The piperazine ring adopts a chair conformation, optimizing steric interactions with the triazole-pyridine system . The carboxylic acid group (pKa ≈ 4.5) enhances solubility in physiological conditions, critical for bioavailability .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves cyclization of triazole-quinoxaline precursors with piperazine under basic conditions. A representative pathway includes:
-
Nucleophilic Substitution: Reacting 6-chloro- triazolo[4,3-a]pyridine with piperazine in chloroform at reflux .
-
Cyclization: Acid-catalyzed closure forms the triazole ring, yielding the core structure .
-
Carboxylation: Oxidation of a methyl group or hydrolysis of a nitrile introduces the carboxylic acid moiety .
Example Procedure:
A mixture of triazolo[4,3-a]pyridine (1.26 g) and N-bromosuccinimide (1.98 g) in chloroform undergoes reflux for 5 hours, followed by potassium carbonate quenching. Column chromatography (EtOAc:petroleum ether, 3:1) isolates the product in 60% yield .
Purification Challenges
The compound’s polarity complicates isolation. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity . Residual solvents (e.g., dioxane) require rigorous removal via lyophilization.
Biological Activities
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by targeting dihydrofolate reductase (DHFR) and β-1,3-glucan synthase, respectively . Comparative studies show enhanced activity over phenyl-substituted analogs (e.g., 3-phenyl-[1,2,]triazolo[4,3-a]pyridine-6-carboxylic acid, MIC = 32 µg/mL) .
Antiviral Mechanisms
Against influenza A (H1N1), the compound reduces viral replication by 90% at 10 µM via neuraminidase inhibition. Molecular docking reveals hydrogen bonds with conserved residues (Asp151, Glu119) .
Receptor Modulation
As a positive allosteric modulator of mGluR2 receptors (EC₅₀ = 120 nM), it potentiates glutamate responses, suggesting utility in neurological disorders . Substitution at the piperazine position (e.g., cyclopropyl groups) alters selectivity for mGluR2 over mGluR3 .
Pharmacological Applications
Neurotherapeutics
In rodent models of anxiety, the compound (10 mg/kg, oral) reduces marble-burying behavior by 70%, comparable to diazepam . Allosteric modulation avoids receptor overactivation, minimizing side effects .
Antimicrobial Formulations
Nanoemulsions (lecithin-based, 100 nm diameter) improve solubility, achieving 90% biofilm eradication in Pseudomonas aeruginosa at 50 µg/mL. Synergy with ciprofloxacin (FICI = 0.25) suggests combination therapy potential .
Challenges and Future Directions
Metabolic Stability
Hepatic microsome assays reveal rapid oxidation (t₁/₂ = 12 minutes), necessitating prodrug strategies (e.g., ethyl ester derivatives). Piperazine N-methylation improves half-life to 45 minutes.
Toxicity Profile
Cytotoxicity (IC₅₀ = 50 µM in HEK293 cells) mandates structural tweaks. Replacing the triazole with imidazole reduces off-target effects while retaining activity .
Computational Design
QSAR models highlight the carboxylic acid’s role in target binding (r² = 0.89) . Virtual screening identifies bromodomain-containing protein 4 (BRD4) as a novel target (docking score = -12.3 kcal/mol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume